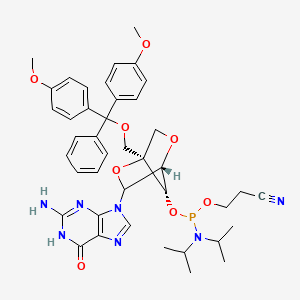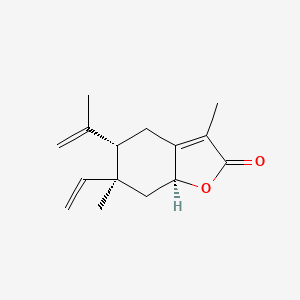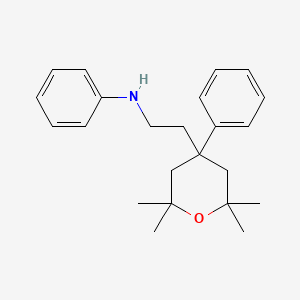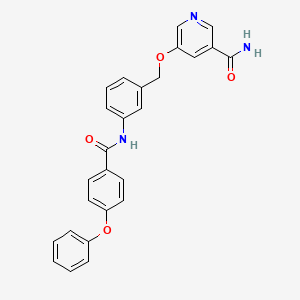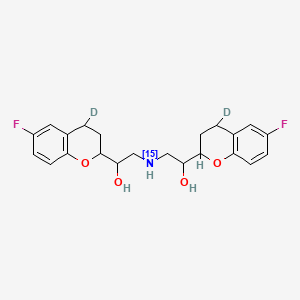
(Rac)-Nebivolol-d2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Nebivolol-d2,15N is a deuterium and nitrogen-15 labeled derivative of Nebivolol, a beta-adrenergic receptor blocker used primarily in the treatment of hypertension and heart failure. The labeling with deuterium and nitrogen-15 isotopes makes it valuable for pharmacokinetic studies and metabolic research, as these isotopes can be traced using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Nebivolol-d2,15N involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms into the molecular structure, often achieved through catalytic hydrogenation using deuterium gas.
Nitrogen-15 Labeling: Incorporation of nitrogen-15, typically through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.
Final Assembly: Coupling of the labeled intermediates to form the final this compound compound under controlled conditions, often involving the use of catalysts and specific reaction temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration and nitrogen-15 labeling using industrial reactors.
Purification: Extensive purification steps, including crystallization and chromatography, to ensure the high purity of the final product.
Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, to confirm the isotopic labeling and purity of the compound.
化学反应分析
Types of Reactions
(Rac)-Nebivolol-d2,15N undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions to form reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions, including different solvents and temperatures.
Major Products
科学研究应用
(Rac)-Nebivolol-d2,15N has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Nebivolol in the body.
Metabolic Studies: Helps in tracing metabolic pathways and identifying metabolites.
NMR Spectroscopy: Utilized in NMR studies to investigate molecular interactions and dynamics.
Mass Spectrometry: Employed in mass spectrometry for precise quantification and analysis of the compound in biological samples.
Medical Research: Investigated for its potential therapeutic effects and mechanisms of action in various medical conditions.
作用机制
(Rac)-Nebivolol-d2,15N exerts its effects primarily through the blockade of beta-adrenergic receptors, leading to:
Reduction in Heart Rate: Decreases the heart rate by inhibiting the action of adrenaline and noradrenaline.
Vasodilation: Promotes vasodilation through the release of nitric oxide, improving blood flow and reducing blood pressure.
Molecular Targets: Targets beta-1 adrenergic receptors in the heart and vascular smooth muscle cells.
Pathways Involved: Involves the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to decreased intracellular calcium levels and reduced cardiac contractility.
相似化合物的比较
Similar Compounds
Nebivolol: The parent compound, without isotopic labeling.
Atenolol: Another beta-adrenergic receptor blocker with similar therapeutic effects.
Metoprolol: A beta-blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
(Rac)-Nebivolol-d2,15N is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compound. The deuterium and nitrogen-15 labels provide distinct advantages in NMR and mass spectrometry, making it a valuable tool in scientific research.
属性
分子式 |
C22H25F2NO4 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
1-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl](15N)amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D,2D,25+1 |
InChI 键 |
KOHIRBRYDXPAMZ-BEEBXBCDSA-N |
手性 SMILES |
[2H]C1CC(OC2=C1C=C(C=C2)F)C(C[15NH]CC(C3CC(C4=C(O3)C=CC(=C4)F)[2H])O)O |
规范 SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


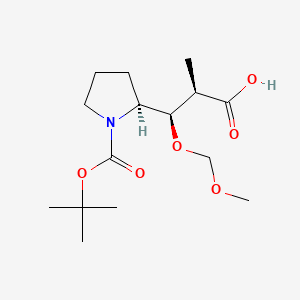
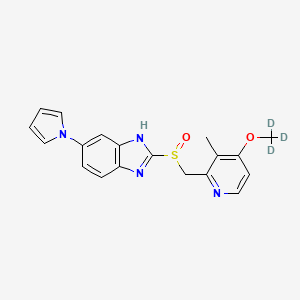
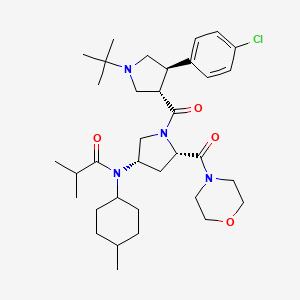
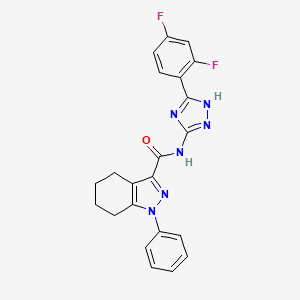
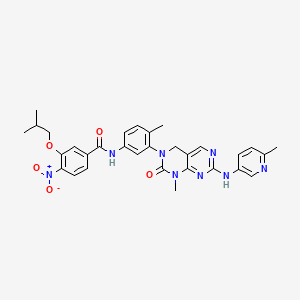
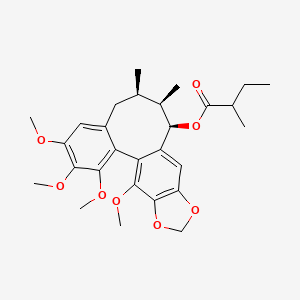
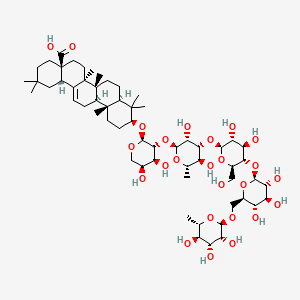
![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)


